Product packaging for Valsartan(Cat. No.:CAS No. 13862-53-4)

Valsartan

Cat. No.: B1172591
CAS No.: 13862-53-4
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Description

Valsartan is a useful research compound. Its molecular formula is C6H7BrN2. The purity is usually 95%.
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Properties

CAS No.

13862-53-4

Molecular Formula

C6H7BrN2

Origin of Product

United States

Chemical Synthesis and Manufacturing Processes

Traditional Synthetic Pathways and Innovations

Traditional synthetic routes for Valsartan (B143634) often involve a sequence of reactions that build the complex molecular structure from simpler precursors, with continuous innovations focusing on improving each step.

Several multi-step reaction schemes have been reported for the synthesis of this compound precursors. One common approach involves starting from a 4-bromomethyl-2′-cyanobiphenyl derivative and L-valine methyl ester hydrochloride. acs.org These react to form an intermediate, N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester. acs.orggoogle.com This intermediate then undergoes acylation with valeryl chloride to yield N-[(2′-cyanobiphenyl-4-yl)methyl]-N-pentanoyl-(L)-valine methyl ester. google.com

Another route involves the N-acylation of a boronic acid derivative with an acid chloride, followed by a Suzuki-Miyaura coupling with a 2-halobenzonitrile to form a CN-substituted biphenyl (B1667301). europa.eu Subsequent methyl ester hydrolysis leads to a this compound precursor. europa.eu Some pathways also initiate with the condensation of L-valine methyl ester with a biphenyl aldehyde via reductive amination. d-nb.info

The synthesis of this compound precursors often involves key reactions such as nucleophilic substitution, Suzuki-Miyaura coupling, and enzymatic or chemical methyl ester hydrolysis. europa.eu For instance, a targeted multi-step route might involve a nucleophilic substitution using an L-valine derivative, followed by a Suzuki-coupling with a tetrazole-substituted boronic acid, and finally enzymatic methyl ester hydrolysis. europa.eu

This compound contains an L-valine moiety, making chiral synthesis methodologies crucial to ensure the desired stereoisomer (S-Valsartan) is predominantly formed. nih.govresearchgate.net L-valine or its derivatives, such as L-valine methyl ester hydrochloride, serve as the chiral starting material, directly incorporating the required stereochemistry into the growing molecule. acs.orgresearchgate.netgoogle.com

However, a persistent challenge in this compound synthesis is the potential for partial racemization of the L-valine moiety during certain reaction steps, particularly during the formation of the tetrazole ring and the hydrolysis of the L-valine ester. researchgate.netresearchgate.net This can lead to the formation of the undesired R-isomer of this compound. researchgate.netresearchgate.net Efforts are made to control reaction conditions to minimize racemization and maintain high chiral purity. acs.org

The formation of the tetrazole ring is a critical and often final step in the synthesis of this compound. nih.gov This heterocyclic moiety is typically constructed from a cyano (nitrile) intermediate. researchgate.netnih.govresearchgate.net

Historically, one of the most common methods for forming the biphenyltetrazole group in sartans, including this compound, involves the reaction of a 4′-alkylbiphenyl-2-carbonitrile with an organotin azide (B81097), such as tri-n-butyltin azide (tributyltin azide). acs.orgresearchgate.netfigshare.comviamedica.pl This cycloaddition reaction typically proceeds in excellent yield. researchgate.netfigshare.com

Due to the challenges associated with organotin azides, alternative cyclization strategies for forming the tetrazole ring from cyano intermediates have been developed. One such approach involves the reaction of the cyano group with sodium azide (NaN₃). researchgate.netnih.govviamedica.plbiopharminternational.com This reaction is often carried out in solvents like dimethylformamide (DMF) and may involve catalysts such as anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). google.comnih.gov

However, the use of sodium azide also comes with its own considerations. It poorly dissolves in many organic solvents typically used for tetrazole synthesis. viamedica.pl Furthermore, to remove unreacted sodium azide, sodium nitrite (B80452) (NaNO₂) is often added. nih.govviamedica.plbiopharminternational.com This step has been linked to the formation of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), especially when dimethylformamide (DMF) is used as a solvent, as DMF can degrade to dimethylamine (B145610), which then reacts with nitrous acid (formed from sodium nitrite under acidic conditions). nih.govamericanpharmaceuticalreview.comacs.org

Other alternative methods include the use of polymer-supported triorganotin azides in continuous flow processes, which can significantly reduce tin residues in the products (e.g., <5 ppm) and offer faster reaction times (7.5 to 15 minutes). researchgate.netacs.org

Formation of the Tetrazole Ring: Mechanistic Aspects and Reagents

Organotin Azide Approaches and Post-Treatment Challenges

Advanced Synthetic Methodologies

Continuous flow manufacturing has emerged as a promising advanced methodology. utah.aebeilstein-journals.org This technique offers better control over reaction conditions, leading to higher yields and product purity, and can significantly reduce production times compared to traditional batch processes. utah.ae For example, a continuous flow process for a late-stage this compound precursor involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis, with the key Suzuki-Miyaura step catalyzed by heterogeneous palladium-substituted cerium-tin-oxide catalysts. d-nb.inforesearchgate.net These catalysts can be implemented in packed-bed reactors, facilitating integrated multi-step syntheses. d-nb.infobeilstein-journals.org

Another area of innovation includes the integration of Process Analytical Technology (PAT) tools for real-time monitoring and control of the synthesis process, ensuring consistent product quality and reducing batch failures. utah.ae Furthermore, research into novel catalysts and greener solvents continues to be a focus for developing more sustainable and efficient this compound manufacturing processes. utah.aemarketresearchintellect.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are central to the synthesis of this compound. This reaction is a key step in forming the biphenyl moiety, a common structural unit in sartans europa.euresearchgate.net. In the synthesis of this compound, a Suzuki-Miyaura coupling often involves the reaction of a boronic acid derivative with a 2-halobenzonitrile to form a CN-substituted biphenyl intermediate europa.eu. Heterogeneous palladium catalysts, such as palladium-substituted cerium-tin-oxides (e.g., Ce0.20Sn0.79Pd0.01O2-δ), have been developed for this step, demonstrating high activity and minimal metal leaching europa.euresearchgate.netd-nb.info.

Another approach to this compound synthesis involves the Suzuki coupling of L-valine methyl ester with a tetrazole-substituted boronic acid europa.eu. While Suzuki-Miyaura couplings are widely used, alternative methods like Negishi coupling, which uses organozinc intermediates, have also been explored for their efficiency and chemoselectivity derpharmachemica.comnih.govrjpbcs.com.

Continuous Flow Synthesis Approaches for Efficiency and Control

Traditional industrial synthesis of this compound often relies on batch operations europa.eu. However, there is a growing emphasis on transitioning to continuous flow manufacturing due to its numerous benefits, including improved energy efficiency, reduced waste generation, enhanced safety, and better control over reaction conditions europa.euutah.aenih.gov. The U.S. Food and Drug Administration (FDA) advocates for continuous synthesis in pharmaceutical manufacturing to establish more sustainable protocols europa.eu.

Industrial Scale-Up and Process Optimization

Industrial scale-up of this compound synthesis involves meticulous process optimization to ensure high yield, purity, and cost-effectiveness utah.aeacs.org. This includes refining reaction conditions and implementing strategies for impurity control.

Control of Enantiomeric Purity

This compound is a chiral molecule, and controlling its enantiomeric purity, specifically the S-enantiomer, is critical for its therapeutic efficacy researchgate.netresearchgate.net. The synthesis often starts with chiral precursors, such as L-valine methyl ester hydrochloride, to establish the desired stereochemistry d-nb.infoacs.orgresearchgate.net. However, challenges such as partial racemization of the L-valine moiety can occur during steps like tetrazole ring formation and ester hydrolysis researchgate.netresearchgate.net. To address this, efficient chiral separation methods, such as diastereomeric crystallization using agents like natural dehydroabietylamine, have been developed to achieve high purity (e.g., 99.1% purity and 87.2% yield for S-Valsartan) and enable the recycling of the S-Valsartan from R-/S-Valsartan mixtures researchgate.net.

Quantitative Recovery of Byproducts (e.g., Tri-n-butyltin Chloride)

The formation of the tetrazole ring in this compound synthesis often involves the use of organotin reagents, such as tri-n-butyltin azide, which can lead to the generation of tri-n-butyltin chloride as a byproduct acs.orggoogle.comresearchgate.net. The presence of tin residues is a concern due to their potential toxicity and environmental impact fishersci.ptnih.gov. Therefore, quantitative recovery and recycling of tri-n-butyltin chloride are crucial for industrial scale production researchgate.netresearchgate.netfigshare.com.

An improved synthetic method for this compound includes a process where the tetrazole-tin complex and excessive organotin azide are decomposed by hydrochloric acid to yield tri-n-butyltin chloride researchgate.netfigshare.com. This tri-n-butyltin chloride can then be reacted with sodium fluoride (B91410) to form filterable polymeric tributyltin fluoride, which is subsequently converted back to tri-n-butyltin chloride using hydrochloric acid in ethyl acetate (B1210297), allowing for its reuse in the synthesis researchgate.netresearchgate.netfigshare.com. This approach facilitates efficient manufacturing while minimizing environmental impact and ensuring low tin residues in the final product acs.org.

Reaction Condition Optimization for Yield and Purity

Optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. This involves fine-tuning various parameters across multiple synthetic steps. For instance, in the N-acylation step, reaction rate increases with higher temperatures and greater excess of the acid chloride reagent europa.eu. For the Suzuki-Miyaura coupling, the choice of solvent system is critical; a dioxane-water mixture has been found to be optimal for heterogeneous palladium catalysts, minimizing palladium leaching d-nb.info. Temperature, catalyst loading, and the ratio of reactants are also carefully controlled to achieve high conversion and selectivity europa.eud-nb.info.

Molecular and Cellular Pharmacology

Downstream Intracellular Signaling Modulation

Downregulation of AT1 Receptor Expression

Beyond its primary role as a competitive antagonist, Valsartan (B143634) has been shown to influence the expression levels of the AT1 receptor itself. Studies in rat mesangial cells have demonstrated that this compound significantly inhibits cell proliferation and concurrently down-regulates both the messenger RNA (mRNA) and protein expression of the AT1 receptor. This effect was observed at concentrations of 10⁻⁶ and 10⁻⁵ mol/L, with a statistically significant reduction (p<0.01) compared to control groups. ijpsonline.com

Enhancement of Nitric Oxide Bioavailability via Src/PI3K/Akt Pathway

This compound significantly enhances the bioavailability of nitric oxide (NO), a crucial vasodilator and signaling molecule, through a mechanism involving the Src/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This enhancement is mediated by the phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells. oup.comuni-freiburg.demdpi.comresearchgate.netlabshare.cn

Research in bovine and human aortic endothelial cells has shown that this compound treatment leads to increased NO production, evidenced by elevated levels of stable NO metabolites and intracellular cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comresearchgate.netlabshare.cn Importantly, this compound increases the phosphorylation of eNOS without altering its total protein level, indicating an activation of the enzyme rather than an increase in its synthesis. mdpi.comresearchgate.netlabshare.cn

The involvement of the Src/PI3K/Akt pathway is critical, as inhibition of either the PI3K/Akt or Src pathways by specific inhibitors has been observed to suppress this compound-induced NO release. mdpi.comresearchgate.netlabshare.cn Additionally, this compound induces tyrosine residue phosphorylation of the AT1 receptor, a process that is attenuated by Src inhibition but not by PI3K inhibition. The this compound-induced suppression of the interaction between eNOS and the AT1 receptor is dependent on the Src/PI3K/Akt signaling cascade, highlighting a complex interplay between receptor modulation and NO production. mdpi.comresearchgate.netlabshare.cn

Pleiotropic Pharmacological Effects (Mechanistic Preclinical Studies)

Beyond its direct effects on the AT1 receptor and NO bioavailability, this compound exhibits a range of pleiotropic pharmacological effects, as elucidated by mechanistic preclinical studies.

This compound demonstrates significant antioxidant properties by suppressing the generation of reactive oxygen species (ROS). In studies involving polymorphonuclear leukocytes (PMN) and mononuclear cells (MNC) from both hypertensive patients and normal subjects, this compound exhibited a concentration-dependent inhibition of ROS generation. oup.comnih.govoup.comnih.govresearchgate.netconsensus.app

Specifically, this compound treatment led to a reduction in ROS generation by more than 40% in both PMN and MNC. For instance, ROS generation by PMN decreased from 175 ± 96 mV (basal) to 53 ± 18.6% of basal, and by MNC from 404 ± 242 mV (basal) to 56.3 ± 11.5% of basal, with a statistical significance of p < 0.001. oup.comoup.comnih.govresearchgate.net This suppression of oxidative stress is further supported by observations that this compound pretreatment reduces malondialdehyde (MDA) content and preserves superoxide (B77818) dismutase (SOD) activity, consistent with a decrease in NADPH oxidase expression (p<0.01). capes.gov.br Moreover, this compound treatment has been shown to progressively down-regulate SOD-mRNA expression and reduce SOD activity over three months in hypertensive subjects, suggesting a direct antioxidant effect. nih.gov

Table 1: this compound's Effect on Reactive Oxygen Species (ROS) Generation

Cell TypeBasal ROS Generation (mV)% of Basal ROS Generation after this compound TreatmentStatistical Significance (P-value)
PMN175 ± 9653 ± 18.6%< 0.001
MNC404 ± 24256.3 ± 11.5%< 0.001

Data represent mean ± standard deviation. oup.comoup.comnih.govresearchgate.net

This compound exerts anti-inflammatory effects through the modulation of Nuclear Factor Kappa B (NF-κB) activity. NF-κB, a crucial transcription factor involved in inflammatory responses, is suppressed by this compound in mononuclear cells. oup.comoup.comnih.govresearchgate.netconsensus.app

Detailed research indicates that this compound significantly reduces NF-κB binding activity and the expression of its p65 subunit (p<0.01). oup.comoup.comnih.govresearchgate.net Concurrently, the expression of inhibitor κB (IκB), which sequesters NF-κB in the cytoplasm, is significantly increased (p<0.05). oup.comoup.comnih.govresearchgate.net

Furthermore, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of NF-κB in both cellular models and mouse models of acute lung injury. capes.gov.brnih.govnih.gov This inhibition extends to preventing NF-κB translocation to the nucleus (p<0.05) and decreasing plasma levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) (p<0.05). capes.gov.brproquest.com In high glucose (HG)-activated THP-1 cells, this compound significantly reduced the production of pro-inflammatory cytokines including TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.com this compound also decreased the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and NF-κB, which were induced by Angiotensin II in human aortic endothelial cells (HAECs). researchgate.netnih.gov

Table 2: this compound's Impact on NF-κB and Inflammatory Markers

MarkerEffect of this compound TreatmentStatistical Significance (P-value)
NF-κB Binding ActivitySignificantly decreased< 0.01
p65 (NF-κB subunit) ExpressionSignificantly decreased< 0.01
IκB ExpressionSignificantly increased< 0.05
NF-κB Nuclear TranslocationInhibited< 0.05
Plasma TNF-α LevelsDecreased< 0.05
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)Significantly reduced in HG-activated cellsNot specified, but "significantly reduced" mdpi.com
p38MAPK and NF-κB PhosphorylationDecreased (Ang II-induced)< 0.001 nih.gov

Statistical significance values are based on cited research findings. oup.comoup.comnih.govresearchgate.netcapes.gov.brproquest.commdpi.comresearchgate.netnih.gov

This compound demonstrates neurobiological effects, including the promotion of hippocampal neurogenesis and the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression. These actions contribute to its ability to reverse depressive and anxiety-like behaviors observed in preclinical models. oup.comconsensus.app

In mice subjected to unpredictable chronic mild stress (UCMS), which typically exhibit impaired hippocampal neurogenesis and reduced BDNF levels, chronic administration of this compound (40 mg/kg/d, orally for 4 weeks) successfully restored the proliferation of progenitor cells and the generation of new hippocampal neurons. nih.govresearchgate.netresearchgate.net This restoration was paralleled by an increase in BDNF protein levels in the hippocampus. nih.govresearchgate.netresearchgate.net The antidepressant-like properties of this compound in these models were found to be dose-dependent, with the maximum effect achieved at a dose of 40 mg/kg/day. nih.gov These findings highlight a potential neuroprotective role for this compound, extending its therapeutic scope beyond cardiovascular indications.

This compound plays a significant role in attenuating cardiac remodeling, a process characterized by detrimental structural and functional changes in the heart, particularly in conditions like heart failure. Its beneficial effects on cardiac remodeling have been observed both individually and in combination therapies. oup.comwikipedia.orgnih.govresearchgate.netresearchgate.net

In patients with heart failure with reduced ejection fraction (HFrEF), the combination of sacubitril (B1662468)/Valsartan has been shown to improve cardiac remodeling by increasing the levels of atrial natriuretic peptide (ANP) and other vasoactive peptides, which help to reduce cardiac stress and promote vasodilation. oup.comresearchgate.net Mechanistic studies suggest that this compound contributes to this improvement by inhibiting members of the guanine (B1146940) nucleotide-binding protein family. wikipedia.orgresearchgate.net

Antiglycooxidant Properties: Reduction of Protein Glycation and Oxidation

This compound has been demonstrated to ameliorate protein glycation and oxidation across various experimental conditions, showcasing an ability comparable to established antiglycation agents and antioxidants like aminoguanidine, metformin, Trolox, N-acetylcysteine, and alpha-lipoic acid. nih.govresearchgate.netnih.gov This action is particularly relevant given that advanced glycation end products (AGEs) and oxidative processes play key roles in aging and age-related pathologies, leading to irreversible protein modifications. nih.gov

Detailed Research Findings:

In Vitro Studies on Protein Oxidation and Glycation: An in vitro study utilizing an oxidized bovine serum albumin (BSA) model investigated this compound's antiglycooxidant capabilities. Various glycating or oxidizing agents, including glucose, fructose, ribose, glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and chloramine (B81541) T, were employed. nih.govresearchgate.netnih.gov

Reduction of Protein Oxidation Products: In the presence of this compound, concentrations of protein oxidation products such as protein carbonyls (PC) and advanced oxidation protein products (AOPP) were significantly lower compared to control groups. For instance, in fructose-induced protein oxidation, this compound reduced PC and AOPP levels by 81% and 58% respectively, compared to control. nih.gov Similarly, with glucose as a glycating agent, this compound decreased PC and AOPP by 84% and 79% respectively. nih.gov

Increase in Total Thiols: this compound also led to a significantly higher concentration of total thiols, which are indicators of antioxidant activity. In fructose-induced oxidation, this compound increased total thiols by 105% compared to control. nih.gov

Enhanced Albumin Antioxidant Activity: The study further revealed that albumin antioxidant activity, measured by assays like total antioxidant capacity (TAC), DPPH assay, and ferric reducing antioxidant power (FRAP), was significantly higher in samples treated with this compound. nih.govresearchgate.net

Table 1: Impact of this compound on Protein Oxidation Products in BSA Model (Percentage Change vs. Control)

Oxidizing/Glycating AgentParameterThis compound (% Change vs. Control)Reference
FructoseProtein Carbonyls (PC)-81% nih.gov
FructoseAdvanced Oxidation Protein Products (AOPP)-58% nih.gov
FructoseTotal Thiols+105% nih.gov
GlucoseProtein Carbonyls (PC)-84% nih.gov
GlucoseAdvanced Oxidation Protein Products (AOPP)-79% nih.gov
GlucoseTotal ThiolsNot specified (higher values observed) nih.gov

Reduction of Glycooxidation Products: this compound significantly lowered levels of glycooxidation products, including tryptophan, kynurenine, N-formylkynurenine, and dityrosine, as well as glycation products like amyloid-β structure, fructosamine, and advanced glycation end products (AGEs). nih.govresearchgate.net

In Vivo Studies on Oxidative Stress Markers: Clinical and animal studies support the in vitro findings, indicating that this compound can diminish oxidative damage. nih.govresearchgate.net

Reduction in Urinary Oxidative Stress Markers: Patients treated with this compound have shown reduced urinary oxidative stress markers. nih.gov

Impact on Nitrotyrosine Levels: In type 2 diabetic patients with hypertension, this compound treatment for 24 weeks significantly decreased serum nitrotyrosine levels, a marker of oxidative stress. The mean log nitrotyrosine level decreased from 0.84 ± 0.39 nmol/L to 0.51 ± 0.39 nmol/L (p = 0.007). kjim.orgresearchgate.net

Reduction in Urinary 8-OHdG: A prospective study in hypertensive, hyperglycemic patients demonstrated that a 3-month this compound treatment significantly reduced urinary 8-hydroxy-7,8-dihydro-2'-deoxyguanosine (8-OHdG) concentrations, an oxidative stress marker, from 12.12 (5.99) to 8.07 (3.36) ng/mg · creatinine (B1669602) (P = 0.001). This reduction was independent of improvements in glycated hemoglobin (HbA1c) levels. nih.govnih.gov

Table 2: Impact of this compound on Oxidative Stress Markers in Clinical Studies

Study PopulationMarkerBaseline Value (Mean ± SD)Post-treatment Value (Mean ± SD)P-valueDurationReference
Type 2 Diabetic Patients with HypertensionSerum Nitrotyrosine (log nmol/L)0.84 ± 0.390.51 ± 0.390.00724 weeks kjim.orgresearchgate.net
Hypertensive, Hyperglycemic PatientsUrinary 8-OHdG (ng/mg · creatinine)12.12 (5.99)8.07 (3.36)0.0013 months nih.govnih.gov

Inhibition of Advanced Glycation End Product (AGE) Accumulation: this compound has been shown to reduce the accumulation of AGEs in both tissue and plasma. nih.govsciencepublishinggroup.com

Carboxymethyllysine (CML) Reduction: In experimental diabetes models, this compound normalized renal and skin collagen accumulation of the non-fluorescent AGE carboxymethyllysine (CML), which was increased in diabetic animals. nih.gov In a study with diabetic and hypertensive subjects, plasma CML levels progressively decreased after 3 months of this compound therapy (23.15 ± 3.215 vs 19.88 ± 1.684 µmol/mL) and slightly further after 6 months (19.48 ± 1.339 µmol/mL). nih.gov Urinary CML also showed a statistically significant reduction. nih.gov

Pentosidine (B29645) Reduction: this compound therapy in diabetic and hypertensive subjects resulted in a 30% decrease in plasma pentosidine levels after 3 months (P < 0.05). Urinary pentosidine concentrations exhibited a 40% decrease after 3 months (215 ± 19 vs 129 ± 23 nmol/24 h) and a further significant reduction after 6 months of therapy (105 ± 24 nmol/24 h). nih.gov

Mechanism of AGE Inhibition: this compound’s inhibitory actions on AGE formation are attributed to its antioxidant and metal-chelating properties, which help scavenge reactive oxygen species and chelate transition metals that catalyze oxidation reactions under hyperglycemic conditions. nih.govmdpi.com

RAGE Expression Downregulation: this compound has been shown to inhibit the expression of the receptor for advanced glycation end products (RAGE) in human glomerular mesangial cells. This inhibition occurs through the downregulation of oxidative stress, including the reduction of reactive oxygen species (ROS) production and the expression of p47 phox, a subunit of NADPH oxidase. nih.gov

Table 3: Impact of this compound on Advanced Glycation End Products in Diabetic/Hypertensive Patients

MarkerBaseline Value (Mean ± SD)3 Months (Mean ± SD)6 Months (Mean ± SD)P-valueReference
Plasma Pentosidine (% decrease)-30% decreaseSlight increase after 3 months< 0.05 nih.gov
Urinary Pentosidine (nmol/24 h)215 ± 19129 ± 23105 ± 24< 0.05 nih.gov
Plasma CML (µmol/mL)23.15 ± 3.21519.88 ± 1.68419.48 ± 1.339- nih.gov
Urinary CML (µmol/24 h)48.51 ± 5.7030.30 ± 2.7727.02 ± 4.13< 0.05 nih.gov

These findings collectively highlight this compound's significant role in mitigating protein glycation and oxidation, contributing to its broader therapeutic benefits beyond its primary cardiovascular actions.

Pharmaceutical Sciences and Advanced Formulation Strategies

Crystal Engineering and Solid-State Forms

Crystal engineering plays a crucial role in modifying the physicochemical properties of valsartan (B143634), such as solubility, dissolution rate, and stability, without altering its intrinsic pharmacological activity. This field focuses on the design and synthesis of crystalline materials with desired properties by controlling intermolecular interactions. rjptonline.orgresearchgate.netgoogle.com

Pharmaceutical Co-crystals Development

Pharmaceutical co-crystals are crystalline substances composed of an active pharmaceutical ingredient (API) and one or more co-formers, held together by non-ionic intermolecular interactions like hydrogen bonds or van der Waals forces. rjptonline.orgnih.gov This approach has been successfully employed to improve the solubility, dissolution rate, and physical stability of this compound. rjptonline.orgmedwinpublishers.comresearchgate.netresearchgate.net

For instance, co-crystals of this compound have been prepared using co-formers such as succinic acid, fumaric acid, oxalic acid, and nicotinamide, typically through methods like solvent evaporation. rjptonline.orgresearchgate.netresearchgate.net

Table 1: this compound Co-crystal Solubility Enhancement with Succinic Acid

Co-formerDrug:Co-former Molar RatioThis compound Solubility (µg/ml)Fold Increase in Solubility
NoneN/A198.5 rjptonline.org1.0
Succinic Acid1:5520.6 rjptonline.org2.6 rjptonline.org
Sacubitril-Valsartan Co-crystal (Entresto) Structural Characterization

A prominent example of a this compound co-crystal is the supramolecular complex of sacubitril (B1662468) and this compound, known as Entresto (LCZ696). rsc.orgmdpi.com This co-crystal was approved by the US FDA in 2015 and is indicated for heart failure. medwinpublishers.comrsc.orgmdpi.com

The Entresto co-crystal complex crystallizes in the monoclinic chiral space group P2₁, with an asymmetric unit containing six molecules each of sacubitril and this compound in their anionic forms, along with 18 sodium cations and 15 water molecules. rsc.org The molecular formula of the complex is C₂₈₈H₃₃₀N₃₆O₄₈Na₁₈·15H₂O, with a molecular weight of 5748.03 g/mol . rsc.orgwikipedia.org A reduced empirical formula is C₄₈H₅₅N₆O₈Na₃·2.5H₂O. rsc.org

In the crystal structure, sodium ions are coordinated with carbonyl and carboxylate groups of sacubitril and this compound, as well as water molecules. Notably, the tetrazole moiety of this compound does not coordinate with the sodium cation. rsc.org

Supramolecular Interactions (e.g., Hydrogen Bonding) in Co-crystal Formation

Supramolecular interactions, primarily hydrogen bonding, are fundamental to the formation and stability of this compound co-crystals. rjptonline.orggoogle.comnih.govgoogle.com In the sacubitril-valsartan co-crystal, the tetrazole moiety of this compound forms hydrogen bonds with the amine N–H of sacubitril, stabilizing the crystal structure. rsc.org

FTIR spectroscopy studies on sacubitril-valsartan co-crystals have shown shifts in characteristic peaks, indicating molecular interactions through hydrogen bond formation between the co-crystal components. For instance, the amide C=O stretching bond of sacubitril shifts from 1642.9 cm⁻¹ to 1637.5 cm⁻¹ in the co-crystal, and the N-H bending bond shifts to 1597.0 cm⁻¹, demonstrating these interactions. informahealthcare.com this compound's carboxyl and amide carbonyl groups also contribute to supramolecular heterosynthons in co-crystals. rjptonline.org

Beyond sacubitril-valsartan, other this compound co-crystals also rely on hydrogen bonding. For example, a this compound-ethanol co-crystal involves hydrogen bonds between the tetrazole and carbonyl groups of this compound, and between the carboxyl group of this compound and the hydroxyl group of ethanol (B145695), forming a three-dimensional network. google.com In this compound/nicotinamide co-amorphous systems, N–H···O and O–H···O hydrogen bonds are present, with one type exhibiting partial covalent character, which can influence the conformation of this compound and limit co-crystal formation. nih.govacs.org

Impact of Co-crystallization on Dissolution Rate and Stability

Co-crystallization significantly impacts the dissolution rate and stability of this compound. This compound, being a BCS Class II drug, has its bioavailability limited by its dissolution rate. medwinpublishers.comhealthcare-bulletin.co.uk Co-crystal formation is a strategy to enhance both solubility and dissolution. rjptonline.orgmedwinpublishers.comresearchgate.netresearchgate.netgoogle.com

Dissolution Rate: Co-crystals of this compound, such as those with succinic acid, have demonstrated improved dissolution rates compared to the pure drug. For instance, a 2.4-fold increase in dissolution was observed for a this compound-succinic acid co-crystal formulation in 0.1 N HCl compared to pure this compound. rjptonline.org The enhanced solubility and dissolution of co-crystals can lead to improved oral bioavailability. rjptonline.orgmedwinpublishers.comresearchgate.netnih.gov

Table 2: Dissolution Rate Comparison of this compound Co-crystals

FormulationMediumDrug Release at 60 min (%)
Pure this compound0.1 N HCl20.5 rjptonline.org
This compound-Succinic Acid Co-crystal (S3)0.1 N HCl~49.2 (2.4-fold increase) rjptonline.org

Note: The exact percentage for S3 is calculated from the 2.4-fold increase over 20.5%.

Stability: The sacubitril-valsartan co-crystal (Entresto) was developed to overcome stability issues associated with this compound and sacubitril individually, as this compound can be unstable at higher temperatures or humidity, and its sodium salt is highly hygroscopic. rsc.org The co-crystal complex is designed to address these problems. rsc.org However, the Entresto co-crystal complex can deliquesce at high humidity, especially at increased temperatures, leading to a decrease in assay and an increase in impurities. Despite this, co-crystal formulations generally offer superior thermal stability and unique crystal lattice structures compared to some other marketed products. medwinpublishers.com

Polymorphism and Amorphous Solid Forms

This compound exists in multiple solid forms, including crystalline polymorphs and amorphous forms. rsc.orggoogle.comresearchgate.netunpad.ac.id Polymorphism refers to the ability of a solid substance to exist in two or more different crystalline arrangements, which can influence properties like melting point, solubility, dissolution, and chemical stability. google.com

Several crystalline polymorphs of this compound have been identified, including Forms I, II, III, IV, VI, VII, VIII, IX, X, XI, and XIII, each characterized by distinct X-ray diffraction patterns. google.com For example, this compound Form I shows peaks at 5.4, 13.0, 16.3, 19.5, 20.7, 23.4 ± 0.2 degrees 2-theta, while Form II has peaks at 5.8, 12.7, 14.0, 17.6, 20.8, 22.5 ± 0.2 degrees 2-theta. google.com

This compound is often marketed in an amorphous (non-crystalline) form due to its low aqueous solubility, as amorphous forms generally exhibit higher solubility and dissolution rates compared to crystalline forms. scielo.brresearchgate.netwbc.poznan.plworktribe.com However, amorphous materials are metastable and more prone to degradation and crystallization over time, which can alter the drug's dissolution and bioavailability. scielo.brscielo.br

Two distinct amorphous forms of this compound have been characterized:

As-Received (AR) form : The commercially available amorphous form, which exhibits a higher level of structural arrangement and a glass transition temperature (Tg) around 94°C. researchgate.networktribe.comacs.orgnih.gov

Amorphous (AM) form : A fully amorphous material obtained by quench-cooling, characterized by a lower level of structural order, an approximately equal ratio of cis–trans conformers about the amide bond, and a glass transition around 76°C. researchgate.networktribe.comacs.orgnih.gov

Counterintuitively, the fully amorphous (AM) form has been found to have a significantly lower dissolution rate than the apparently more ordered AR form. worktribe.comacs.orgnih.gov Special storage conditions are often required for amorphous this compound to prevent crystallization or polymorphic transitions. scielo.brscielo.br

Mechanochemistry in Co-crystal Formation

Mechanochemistry involves using mechanical energy, such as grinding, to induce chemical reactions or phase transformations in solid materials. worktribe.com This method has been explored for the formation of this compound co-crystals and co-amorphous systems. nih.gov

For instance, mechanochemical approaches have been successfully used to obtain solvated co-amorphous solid dispersions of this compound with nicotinamide. nih.gov This method can lead to the formation of strong intermolecular interactions, such as hydrogen bonds, between the drug and co-former, influencing the resulting solid-state properties. nih.govacs.org The use of mechanochemistry can be an efficient way to prepare novel solid forms with improved properties.

Advanced Drug Delivery Systems (Preclinical/In Vitro Focus)

Advanced drug delivery systems for this compound aim to optimize its pharmacokinetic profile, primarily through improving its solubility, controlling its release, and leveraging prodrug approaches. These strategies are crucial for maximizing therapeutic efficacy and patient outcomes.

Strategies for Enhanced Solubility and Dissolution Rate

The inherent poor aqueous solubility of this compound, especially at pH values below 5, necessitates innovative formulation approaches to improve its dissolution rate and subsequent absorption irjpms.comjbino.comrjptonline.org. Various techniques have been explored in preclinical and in vitro studies:

Solid Dispersion Techniques: This is a widely adopted method to enhance the solubility and dissolution rate of poorly soluble drugs like this compound. Solid dispersions involve dispersing the drug in a hydrophilic carrier, often leading to a reduction in drug crystallinity, a change in particle size, and improved wettability tandfonline.comarjournals.org. Techniques such as freeze-drying, spray drying, hot melt extrusion, and solvent evaporation have been successfully employed tandfonline.comrjptonline.orgresearchgate.netijpsnonline.com.

Hydrophilic polymers like polyethylene (B3416737) glycol 6000 (PEG6000), hydroxypropylmethylcellulose (B13716658) (HPMC), Kollidon VA64, and hydroxypropyl β-cyclodextrin are commonly used as carriers tandfonline.comrjptonline.orgarjournals.org.

The addition of surfactants (e.g., Poloxamer 188, Kolliphor P407, Span 20) and alkalizers (e.g., sodium hydroxide (B78521) (NaOH), Meglumine) can further enhance solubility and dissolution by increasing wettability and modulating the microenvironmental pH tandfonline.comjbino.comrjptonline.orgnih.gov.

Research has demonstrated significant improvements:

An optimized this compound solid dispersion prepared using a ternary system showed a 39-fold increase in solubility compared to its pure form rjptonline.org.

Solid dispersions prepared by a freeze-drying technique with PEG6000 and HPMC showed significantly improved dissolution rates at pH 1.2 and pH 6.8 tandfonline.com.

Optimized immediate-release this compound tablets achieved 85.75% dissolution in 10 minutes irjpms.com.

Table 1: Examples of Solubility and Dissolution Enhancement for this compound

TechniqueCarrier/ExcipientKey Finding (In Vitro)Source
Solid DispersionKollidon VA64, Kolliphor P407 (ternary system)39-fold increase in solubility rjptonline.org
Solid DispersionPEG6000, HPMC (freeze-drying)Significantly improved dissolution at pH 1.2 and 6.8 tandfonline.com
Solid Dispersion (SSD)Sodium starch glycolate (B3277807) (SSG)Highest dissolution rate in 30 mins (1:9 ratio) researchgate.net
Solid Dispersionβ-Cyclodextrin (solvent evaporation)92% drug release over 90 mins (1:4 drug-carrier ratio)
Immediate Release TabletβCD, Starch 1500, Soluplus85.75% dissolution in 10 minutes irjpms.com
Spherically Agglomerated Solid DispersionsPolyvinyl pyrrolidone, Hydroxypropyl β-cyclodextrin, HPMCMarked increase in solubility and dissolution rate arjournals.org
Microparticles (EAPG)HPMC, Lactose monohydrate, Span 202.5-fold faster dissolution in first 10 min (150 nm API particle size) nih.gov

Micronization and Spherical Agglomeration: Reducing particle size through micronization or forming spherical agglomerates can increase the surface area available for dissolution, thereby enhancing the dissolution rate irjpms.comarjournals.org. Spherically agglomerated solid dispersions of this compound have shown improved solubility, dissolution rate, and micromeritic properties arjournals.org.

Floating Tablet Formulations and Controlled Release Mechanisms

This compound's relatively short biological half-life (approximately 3-6 hours) and its primary absorption in the stomach and upper small intestine make it a suitable candidate for gastroretentive drug delivery systems (GRDDS), particularly floating tablets wjpr.netijpbs.comjocpr.comwjpps.com. These formulations are designed to prolong gastric residence time, allowing for sustained drug release and improved absorption in the upper gastrointestinal tract.

Formulation Design: Floating tablets of this compound are typically prepared using direct compression methods wjpr.netijpbs.comjocpr.comresearchgate.net. Key components include:

Polymers: Hydrophilic polymers such as HPMC (various grades like E15, K15, K100, K4M, K100M), Carbopol 934, guar (B607891) gum, sesbania gum, and sodium alginate are used to form the tablet matrix and control drug release wjpr.netijpbs.comjocpr.comresearchgate.net. These polymers swell upon contact with gastric fluid, contributing to buoyancy and sustained release jocpr.com.

Gas Generating Agents: Agents like sodium bicarbonate and citric acid are incorporated. Upon contact with acidic gastric fluid, they react to produce carbon dioxide gas, which gets entrapped within the polymeric matrix, causing the tablet to float wjpr.netijpbs.comjocpr.comresearchgate.net.

Controlled Release Mechanisms:

The release of this compound from floating tablets often follows zero-order kinetics, indicating a constant drug release rate over time, which is desirable for sustained action wjpr.netijpbs.comjocpr.com.

The drug release mechanism is frequently described by non-Fickian diffusion or Higuchi models, suggesting that both diffusion and polymer relaxation/erosion play roles in drug release ijpsnonline.comwjpr.netijpbs.comjocpr.comresearchgate.net.

Studies have shown that varying the concentration of polymers and gas generating agents can influence floating lag time and drug release profiles jocpr.comresearchgate.net.

Table 2: In Vitro Characteristics of this compound Floating Tablets

Formulation Components (Examples)Floating Lag TimeFloating DurationDrug Release Profile (In Vitro)Source
HPMCE15, HPMCK15, Carbopol, NaHCO3, Citric acid3 minutes20 hours98.87% release over 20 hours, First order kinetics, Non-Fickian diffusion wjpr.net
Guar gum, Sesbania gum, NaHCO3, Citric acidSatisfactoryProlongedZero order kinetics, Higuchi mechanism ijpbs.com
HPMC K15, K100, E5, MCC, NaHCO3, Citric acid≤ 1 minute>12 hoursZero order kinetics, Fickian diffusion researchgate.net
HPMC K100M, Carbopol 934, NaHCO3, Citric acid165 seconds>24 hoursZero order kinetics, Non-Fickian diffusion jocpr.com
Cross Linked Starch Urea, NaHCO3, Beeswax12-40 seconds>12 hoursNon-Fickian diffusion (except for rapid release formulation) wjpps.com
Plasdone S630 copovidone (hot melt extrusion)15 seconds33 hoursZero order kinetics, Korsemeyer Peppas model ijpsnonline.com

Prodrug Development Concepts

Prodrugs are pharmacologically inactive compounds that undergo enzymatic or chemical transformation within the body to release the active drug mdpi.com. This strategy is often employed to overcome various pharmaceutical challenges, including poor solubility, limited absorption, or extensive first-pass metabolism of the parent drug mdpi.com.

In the context of this compound, a notable example of prodrug development is its co-administration with Sacubitril in a supramolecular sodium salt complex, known by its development code LCZ696 and marketed as Entresto® mdpi.comgoogle.comfda.govnih.govrevportcardiol.org.

Sacubitril: Sacubitril itself is a prodrug of LBQ657, an active neprilysin inhibitor mdpi.comfda.govnih.gov. Upon oral administration, Sacubitril undergoes hydrolysis of its ester functionality, primarily by esterases, to form the active metabolite LBQ657 google.comfda.gov.

Sacubitril/Valsartan Complex: This combination is not a simple fixed-dose combination of two separate drugs but rather a co-crystal complex of the sodium salts of Sacubitril and this compound google.comnih.govrevportcardiol.org. This unique formulation allows for the simultaneous inhibition of neprilysin (by LBQ657) and blockade of the angiotensin II type 1 (AT1) receptor (by this compound), providing a dual mechanism of action nih.govrevportcardiol.org.

The development of Sacubitril as a prodrug, combined with this compound in a supramolecular complex, exemplifies how prodrug strategies can be utilized to improve the pharmacological profile and bioavailability of drugs like this compound, addressing complex therapeutic needs.

Analytical Chemistry and Quality Control

Quantitative Determination Methods for Valsartan (B143634)

Quantitative determination methods for this compound are essential for assessing its concentration in various matrices. These methods often employ spectrophotometric and chromatographic principles, offering different levels of sensitivity, selectivity, and throughput.

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative determination of this compound due to its simplicity, cost-effectiveness, and speed. This compound exhibits characteristic absorption in the UV region, allowing for its direct quantification.

Several UV spectrophotometric methods have been developed for this compound, both individually and in combination with other active pharmaceutical ingredients (APIs). Common solvents employed include methanol (B129727), water, or mixtures thereof sphinxsai.comresearchgate.netjocpr.comajpaonline.com. The maximum absorption wavelength (λmax) for this compound typically falls within the range of 247.2 nm to 260 nm sphinxsai.comresearchgate.netjocpr.comajpaonline.comzenodo.org.

For instance, studies have reported λmax values at 250.0 nm in methanol for zero-order spectra, with second-order derivative spectra showing a λmax at 241.0 nm sphinxsai.comresearchgate.net. Another method utilized a 1% w/v sodium acetate (B1210297) solution as a solvent, with measurements taken at 247.2 nm . A method developed for this compound in pure and tablet forms used methanol as the solvent, with a wavelength of 260 nm zenodo.org. Furthermore, a method in methanol and water (1:1) reported a λmax at 250 nm researchgate.netajpaonline.com, while another in methanol and water found it at 250.80 nm jocpr.com.

UV spectrophotometric methods are often validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, and precision. Linearity ranges for this compound quantification by UV spectrophotometry typically span from 2 µg/mL to 50 µg/mL sphinxsai.comresearchgate.netjocpr.comajpaonline.comzenodo.org.

Table 1: Representative UV Spectrophotometric Parameters for this compound Quantification

ParameterValue(s)Reference
λmax (nm)247.2, 250.0, 250.80, 260.0 sphinxsai.comresearchgate.netjocpr.comajpaonline.comzenodo.org
SolventMethanol, Water, Methanol:Water (1:1), 1% w/v Sodium Acetate Solution sphinxsai.comresearchgate.netjocpr.comajpaonline.comzenodo.org
Linearity Range (µg/mL)2-10, 2-20, 4-48, 5-30, 10-50 sphinxsai.comresearchgate.netjocpr.comajpaonline.comzenodo.org
LOD (µg/mL)0.15, 1.95 researchgate.netajpaonline.com
LOQ (µg/mL)0.449, 5.91 researchgate.netajpaonline.com
Recovery (%)98.5-100.7 jocpr.comzenodo.org

Spectrophotometric techniques have also been employed for the simultaneous determination of this compound with other drugs, such as Amlodipine, using methods like absorption correction and dual wavelength approaches. For instance, in a simultaneous determination with Amlodipine, this compound's absorbance was measured at 257.1 nm, or by measuring the absorbance difference between 226.5 nm and 250 nm in zero-order spectra .

Chromatographic methods are indispensable for the quantitative determination of this compound, particularly when high selectivity and sensitivity are required, such as in the presence of impurities, degradation products, or other co-formulated drugs. These methods provide superior separation capabilities compared to spectrophotometry.

High-Performance Liquid Chromatography (HPLC) is the most widely utilized chromatographic technique for the analysis of this compound in bulk drug and pharmaceutical formulations globalresearchonline.net. Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its quantification, often employing C18 stationary phases.

Typical HPLC conditions for this compound involve various mobile phase compositions, flow rates, and detection wavelengths. Common mobile phases include mixtures of acetonitrile, methanol, and phosphate (B84403) buffers at different pH values globalresearchonline.netjapsonline.com. UV detection is prevalent, with wavelengths ranging from 210 nm to 273 nm globalresearchonline.netjapsonline.com.

Table 2: Selected RP-HPLC Methods for this compound Quantification

Column TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
C18 (e.g., Agilent ODS UG 5, Phenomenex C18, Kromasil C-18)Acetonitrile:Phosphate buffer (70:30 v/v)1.02733.510-501.835.5
C18 (e.g., Waters XBridge BEH C18)Ammonium formate:Acetonitrile (57:43 v/v)-250---- globalresearchonline.net
C18 (e.g., Microbondapak C18)Methanol:Phosphate buffer pH 3 (65:35 v/v)-210---- globalresearchonline.net
C18 (e.g., ACE C18)Acetonitrile:Phosphate buffer pH 3.5 (60:40 v/v)-225---- globalresearchonline.net
C18 (e.g., Nucleodur 100 C18)Phosphate buffer:Acetonitrile pH 3.0 (50:50 v/v)-210---- globalresearchonline.net
C18 (250 x 4.6 mm)Ammonium dihydrogen phosphate buffer:Methanol (33.5:66.5) pH 3 with formic acid1.026511.9--- japsonline.com
C18 (Eclipsed XBD, 150 mm x 3.0, 5µm)Acetonitrile:Phosphate buffer (60:40) pH 3.6, 0.01 M1.02732.9139.06-2500 ng/mL6.0 ng/mL25 ng/mL researchgate.net

HPLC methods are rigorously validated for specificity, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with ICH guidelines japsonline.comresearchgate.netresearchgate.net. Recovery percentages typically fall within the acceptable range of 99.0% to 100.2% researchgate.net. HPLC is also widely used for stability-indicating assays, separating this compound from its degradation products and impurities japsonline.comresearchgate.netnih.gov.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, enhanced resolution, and increased sensitivity, primarily due to the use of smaller particle size stationary phases and higher operating pressures longdom.org. UPLC methods have been developed for the rapid and simultaneous determination of this compound, often in combination with other drugs like Hydrochlorothiazide or Amlodipine Besylate longdom.orgresearchgate.netakjournals.com.

A typical UPLC method for this compound and Hydrochlorothiazide uses a Kromasil eternity C-18 column (50 mm × 2.1 mm, 3.5 µm) with an isocratic mobile phase of triethylamine (B128534) buffer (0.1% v/v) and methanol (75:25 v/v) at a flow rate of 0.6 mL/min. Detection is typically performed at 225 nm, with a short run time of approximately 2 minutes longdom.orgresearchgate.net.

Table 3: Representative UPLC Parameters for this compound Quantification

Column TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Run Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Kromasil eternity C-18 (50 mm×2.1 mm, 3.5 μm)Triethylamine buffer (0.1% v/v):Methanol (75:25 v/v)0.6225256-1040.82.4 longdom.orgresearchgate.net
Waters Aquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)Gradient mixture of Solvents A and B (details vary)-2259.5--- nih.gov
sub-2 μm RP18 columnMethanol:Phosphate buffer (0.05 M, pH 3 ± 0.05) (70:30 v/v)0.3239176.5-178.5-- akjournals.com
Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 µm)Ammonium acetate aqueous solution (0.01 mol/L):Acetonitrile (gradient elution)0.5- (MS/MS detection)-0.016-0.06 ppm-0.016 ppm nih.gov

UPLC-MS/MS methods are also employed for the simultaneous and trace-level quantification of potential genotoxic impurities in this compound, offering high sensitivity and selectivity nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique known for its simplicity, speed, and ability to analyze multiple samples simultaneously. HPTLC methods have been developed for the quantitative analysis of this compound in tablet formulations japsonline.comjapsonline.comwjarr.com.

HPTLC typically involves applying standard and sample solutions onto precoated silica (B1680970) gel 60 F254 HPTLC plates japsonline.comjapsonline.comwjarr.com. The plates are then developed using optimized mobile phases, which often consist of a mixture of organic solvents. Examples of mobile phases include chloroform:acetonitrile:toluene:glacial acetic acid (1:8:1:0.1 v/v/v/v) japsonline.comjapsonline.com and dichloroethane:methanol:triethylamine (4.2:0.4:0.4 v/v/v) wjarr.com. Detection is commonly performed densitometrically using UV light at wavelengths such as 248 nm, 252 nm, or 254 nm japsonline.comjapsonline.comwjarr.com.

The retention factor (Rf) for this compound in HPTLC methods has been reported around 0.65 japsonline.comjapsonline.com or 0.57 ± 0.02 wjarr.com. HPTLC methods are validated for linearity, accuracy, precision, and sensitivity, with linearity ranges typically in the nanogram per spot range japsonline.comjapsonline.comwjarr.com.

Table 4: Representative HPTLC Parameters for this compound Quantification

Stationary PhaseMobile PhaseDetection Wavelength (nm)Rf ValueLinearity Range (ng/spot)LOD (ng/spot)LOQ (ng/spot)Reference
Silica gel G 60 F254 HPTLC platesChloroform:Acetonitrile:Toluene:Glacial Acetic Acid (1:8:1:0.1 v/v/v/v)2540.6550-500516 japsonline.comjapsonline.com
Silica gel 60-F254Dichloroethane:Methanol:Triethylamine (4.2:0.4:0.4 v/v/v)2520.57 ± 0.02260-1560-- wjarr.com
Silica gel G 60 F254 HPTLC platesChloroform–Ethyl Acetate–Acetic Acid (5:5:0.2 v/v)2480.27800-5600--

Gas Chromatography (GC) is not typically used for the direct quantification of this compound itself due to its non-volatile nature and high molecular weight. Instead, GC, often coupled with Mass Spectrometry (GC-MS or GC-MS/MS), is primarily employed for the determination of volatile impurities, particularly genotoxic nitrosamines (e.g., N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA)), which have been identified as contaminants in this compound drug substances sepscience.comthermofisher.comnih.govfda.govnih.gov.

These GC-MS/MS methods are highly sensitive and selective, crucial for detecting impurities at trace levels. Sample preparation often involves liquid-liquid extraction with solvents like methanol or dichloromethane, or headspace techniques using solvents such as dimethyl sulfoxide (B87167) (DMSO) or 1-methyl-2-pyrrolidone (NMP) sepscience.comthermofisher.comfda.gov.

Table 5: Representative GC-MS/MS Parameters for Nitrosamine Impurities in this compound

Analyte(s)Column TypeCarrier GasInlet Temperature (°C)Oven ProgramLOQ (ppm)Reference
NDMA, NDEADB-WAX (30 m x 0.25 mm, 0.5 µm)Helium22070 °C for 4 min; 20 °C/min to 240 °C, hold 3.5 min0.3 (NDMA) thermofisher.comfda.gov
NDMA, NDEA, NEIA, NDIPADM-WAX (30 m x 0.25 mm, 0.5 µm)Helium24070 °C for 4 min; 20 °C/min to 240 °C, hold 3 min0.06-0.09 nih.gov

These methods are critical for ensuring the safety and quality of this compound by monitoring and controlling potential genotoxic impurities introduced during manufacturing processes sepscience.comthermofisher.comnih.govfda.govnih.gov.

High-Performance Thin-Layer Chromatography (HPTLC)

Mass Spectrometry Applications

Mass spectrometry (MS) techniques are indispensable for the qualitative and quantitative analysis of this compound, its impurities, and degradation products due to their high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are extensively utilized for the analysis of this compound. These techniques are crucial for the identification and quantification of impurities, including genotoxic ones, and for characterizing degradation products.

For instance, an LC-MS/MS method employing a Shimadzu LCMS-8050 system has been developed and evaluated for the quantification of four azido (B1232118) impurities (AZBT, AZBC, AMBBT, AMBBC) in this compound drug substance. This method demonstrated excellent linearity with correlation coefficients of 0.99 or more for all compounds. The limits of detection (LOD) ranged from 0.01 to 0.2 ng/mL, and limits of quantification (LOQ) from 0.03 to 0.5 ng/mL. Recovery rates for these impurities at low, medium, and high concentrations were found to be between 93% and 105%. shimadzu.com

Table 1: LC-MS/MS Performance for Azido Impurities in this compound

ImpurityLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
AZBT≥ 0.990.01 - 0.20.03 - 0.593 - 105
AZBC≥ 0.990.01 - 0.20.03 - 0.593 - 105
AMBBT≥ 0.990.01 - 0.20.03 - 0.593 - 105
AMBBC≥ 0.990.01 - 0.20.03 - 0.593 - 105

LC-MS studies have also been instrumental in identifying degradation products of this compound. For example, during acid hydrolysis and oxidation, LC-MS studies showed m/z values of 307.40 and 335.41 for the degradant peaks, respectively. researchgate.netacgpubs.org In another instance, LC-MS analysis of this compound samples revealed an unknown major impurity with an m/z value suspected to be 352 (M+1), which was formed due to alkaline hydrolysis of the amide group. innovareacademics.in

Furthermore, LC-MS has proven essential for monitoring this compound degradation, especially when less selective detection methods like HPLC-PDA might fail due to co-elution of degradation products with the parent drug. scielo.brscielo.br LC-MS/MS methods have also been developed for the simultaneous quantification of this compound alongside other drugs, such as Amlodipine and Sacubitril (B1662468), in complex matrices like human plasma, demonstrating good reproducibility and accuracy. nih.govscielo.brnih.govscilit.com

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the detection and quantification of volatile impurities in this compound drug substances and products. A significant application has been in the analysis of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA).

The FDA developed a GC-MS headspace method for detecting NDMA in this compound. This method reported a limit of detection (LOD) of 0.05 ppm and a limit of quantification (LOQ) of 0.3 ppm for NDMA in this compound drug substance. fda.govjst.go.jpnih.gov

Table 2: GC-MS Headspace Method Performance for NDMA in this compound

ImpurityLOD (ppm)LOQ (ppm)
NDMA0.050.3

Additionally, a sensitive GC-MS/MS approach using multiple reaction monitoring (MRM) mode has been developed for the simultaneous quantification of four N-nitrosamines: N-nitrosodiisopropylamine, N-nitroso ethyl isopropylamine, N-nitrosodiethylamine, and N-nitrosodimethylamine, in this compound. The identification limits for these impurities ranged from 0.02 to 0.03 ppm, and LOQs from 0.06 to 0.09 ppm, meeting the sensitivity requirements established by regulatory bodies. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) offers high resolution and accurate mass capabilities, making it particularly useful for the identification and characterization of unknown impurities and degradation products in this compound.

A Q-TOF mass spectrometer, equipped with an electrospray ionization (ESI) probe, has been utilized for the isolation and identification of unknown recurring impurities in crude this compound. Through this technique, one impurity was identified as (S)-N-valeryl-N-{[2'-(1-methyl-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine. researchgate.netresearchgate.net

Furthermore, untargeted screening approaches employing LC-HRMS/MS (High-Resolution Mass Spectrometry), which leverages Q-TOF capabilities, have revealed new impurities in this compound drug products, including valeramide and N,N-dimethylvaleramide. nih.gov This demonstrates the power of Q-TOF-MS in comprehensive impurity profiling without prior knowledge of potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Electrochemical Methods (Potentiometric, Voltammetric)

Electrochemical methods, such as potentiometry and voltammetry, provide alternative and often cost-effective approaches for the analysis of this compound.

Potentiometric titration methods have been developed and validated for the determination of this compound in pharmaceutical dosage forms. These methods involve titrating this compound solutions with a strong base (e.g., NaOH) and determining the endpoint potentiometrically. Studies have calculated the stoichiometric protonation constants of this compound to be 4.57 and 5.47 in ethanol (B145695) solutions. semanticscholar.orgresearchgate.netasianpubs.orgasianpubs.org

Voltammetric techniques, particularly stripping voltammetry, have also been applied. A stripping voltammetric method using a hanging mercury drop electrode (HMDE) for this compound determination has been described. This method, based on adsorptive accumulation followed by an alternating current (AC) stripping sweep at pH 6, showed a linear response over the concentration range of 0.08–0.64 μg/ml with a limit of detection of 0.02 μg/ml. japsonline.comingentaconnect.comresearchgate.netnih.gov Differential pulse voltammetry (DPV) has been employed for the simultaneous determination of this compound and Amlodipine. For this compound, linearity was observed in the range of 1.5 µM to 32.0 µM, with a limit of detection of 0.36 µM and a limit of quantification of 1.21 µM. researchgate.netelectrochemsci.orgresearchgate.net

Stability-Indicating Analytical Method Development and Validation

The development and validation of stability-indicating analytical methods are crucial for assessing the inherent stability of this compound and for monitoring its degradation products in pharmaceutical formulations. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. japsonline.comscirp.orgsysrevpharm.orgthepharmajournal.comwjpps.comakjournals.comnih.gov

Validation of these methods typically adheres to International Council for Harmonisation (ICH) guidelines, covering parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. researchgate.netjapsonline.comscirp.orgsysrevpharm.orgthepharmajournal.com

Forced degradation studies are systematically performed to understand the degradation pathways of this compound and to demonstrate the stability-indicating power of the developed analytical methods. This compound is subjected to various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress. researchgate.netscirp.orgthepharmajournal.comwjpps.comakjournals.comnih.gov

Table 3: Summary of this compound Forced Degradation Studies

Stress ConditionObservations / Degradation ProductsAnalytical FindingsReferences
Acidic Degradation observed. Up to 23.61% degradation (1 M HCl, 60°C, 6 hrs). Degradation products at RRT 0.40 min. Co-eluting products with m/z 306 and 352 identified by LC-MS.RP-HPLC, LC-MS, LC-MS/MS researchgate.netacgpubs.orgscielo.brscielo.brscirp.orgthepharmajournal.comakjournals.com
Alkaline Degradation observed. Formation of an unknown major impurity (UIMP) with m/z 352 (M+1) due to alkaline hydrolysis of the amide group.RP-HPLC, LC-MS innovareacademics.inscirp.orgthepharmajournal.comakjournals.com
Oxidative Degradation observed. Up to 19.77% degradation. Degradation products at RF 0.38 and 0.54 (6.25% and 14.22% respectively with 10% H₂O₂). Degradation products at RRT 0.27 min.RP-HPLC, HPTLC researchgate.netacgpubs.orgscirp.orgthepharmajournal.comwjpps.comakjournals.com
Photolytic Degradation observed.RP-HPLC, HPTLC researchgate.netscirp.orgthepharmajournal.comwjpps.comakjournals.com
Thermal Degradation observed.RP-HPLC, HPTLC researchgate.netscirp.orgthepharmajournal.comwjpps.comakjournals.com

Under acidic conditions , this compound has been shown to degrade. For instance, one study reported up to 23.61% degradation when subjected to 1 M HCl at 60°C for 6 hours. thepharmajournal.com LC-MS studies have identified degradation products with m/z values of 306 and 352 that co-elute with this compound under acid stress, highlighting the importance of selective detection. scielo.brscielo.br Other research indicated degradants appearing at a relative retention time (RRT) of 0.40 min for acid hydrolysis. researchgate.netacgpubs.org

For alkaline conditions , while one study suggested good stability japsonline.com, others consistently reported this compound degradation. scirp.orgthepharmajournal.comakjournals.com An unknown major impurity with an m/z value of 352 (M+1) was identified by LC-MS as a product of alkaline hydrolysis of the amide group within this compound. innovareacademics.in

Oxidative stress also leads to this compound degradation. Studies have shown up to 19.77% degradation under oxidative conditions. thepharmajournal.com When treated with 10% hydrogen peroxide, degradation products appeared at RF 0.38 and 0.54, with degradation percentages of 6.25% and 14.22% respectively. akjournals.com Degradants from oxidation have also been reported at an RRT of 0.27 min. researchgate.netacgpubs.org

This compound has also been subjected to photolytic (UV light/sunlight) and thermal stress conditions, both of which induce degradation. researchgate.netscirp.orgthepharmajournal.comwjpps.comakjournals.com These studies confirm the susceptibility of this compound to various environmental factors and underscore the necessity of robust stability-indicating analytical methods for its quality control.

Identification and Characterization of Degradation Products

This compound's chemical stability has been extensively investigated through forced degradation studies, which simulate harsh environmental conditions to induce degradation. These studies typically involve exposing this compound to acidic, alkaline, oxidative, photolytic, and thermal stress conditions. Research indicates that this compound undergoes significant degradation under acid hydrolytic, oxidative, photo, and thermal stress conditions, while it generally exhibits stability under base hydrolytic stress wikipedia.orgwikipedia.orgguidetopharmacology.orgmekongchem.comfishersci.nofishersci.atnih.govmetabolomicsworkbench.org.

A range of sophisticated analytical techniques are employed for the identification and characterization of these degradation products (DPs). Liquid Chromatography-Mass Spectrometry (LC-MS), including advanced variants such as Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) and LC-MS/MS, is a primary tool due to its high sensitivity and ability to provide molecular weight and fragmentation information wikipedia.orgwikipedia.orgguidetopharmacology.orgmekongchem.comfishersci.nofishersci.atnih.govfishersci.ca. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR techniques, as well as variable temperature NMR (VT-NMR), is crucial for unambiguous structural elucidation of isolated DPs wikipedia.orgguidetopharmacology.orgfishersci.nofishersci.atnih.govfishersci.caguidetopharmacology.orgnih.gov. High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection is also used for separation and initial detection, though LC-MS offers superior selectivity for co-eluting compounds nih.gov.

For instance, a major degradation product of this compound, designated VAL D-5, has been characterized using LC-MS, relying on its mass fragmentation pattern and accurate m/z values wikipedia.orgguidetopharmacology.org. Other identified DPs have characteristic m/z values, such as 350.50 (from acidic hydrolysis), 304.50 (from alkaline hydrolysis), and 334.50 (from oxidation) fishersci.ca. Studies have shown that the fragmentation patterns of some impurities are similar to that of this compound, suggesting structural resemblances fishersci.ca.

Elucidation of Degradation Pathways and Mechanisms

The elucidation of degradation pathways and mechanisms is vital for understanding this compound's stability profile and for developing strategies to mitigate degradation. This compound's degradation can proceed through several chemical reactions:

Hydrolysis: Under acidic conditions, this compound undergoes hydrolysis. A proposed degradation product with m/z 350.50 was identified as 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine fishersci.ca. Alkaline hydrolysis yields a degradation product with m/z 304.50 fishersci.ca.

Oxidation: Oxidation of this compound, for example with hydrogen peroxide, can lead to degradation products such as N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide (B147674) (m/z 334.50) fishersci.ca.

Photolysis: this compound is also susceptible to photodegradation. Exposure to UV-Vis radiation can yield degradation products such as N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide (DP-1), which results from decarboxylation of this compound. Further degradation of DP-1 can lead to a tetracyclic diazacyclopropene derivative (DP-2) through the loss of nitrogen from the tetrazole motif and subsequent cyclization citeab.comijbpas.com.

These degradation pathways involve complex chemical transformations, including decarboxylation, hydroxylation, and cleavage of C-N bonds, whose specific outcomes depend on the stress conditions and the presence of catalysts citeab.com.

Impurity Profiling and Characterization

Impurity profiling is a critical aspect of this compound's quality control, ensuring the absence of potentially harmful substances. Impurities can originate from the synthetic process (process-related impurities) or from degradation of the active pharmaceutical ingredient (API) or excipients (degradation products) fishersci.cafishersci.fi. Comprehensive impurity profiling involves the detection, quantification, and structural characterization of all impurities present above a certain threshold. For this compound, five related impurities (Impurities I, II, III, IV, and V) were detected in crude drug substance during impurity profile studies fishersci.cafishersci.fi.

To facilitate detailed structural elucidation, recurring impurities and degradation products often need to be isolated in sufficient quantities. Preparative chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), is a widely used technique for this purpose guidetopharmacology.orgfishersci.no. This method allows for the separation of individual impurities from the complex mixture, enabling their subsequent analysis by various spectroscopic techniques.

Once isolated, the structural elucidation of this compound impurities and degradation products relies heavily on advanced spectroscopic techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSⁿ) are indispensable for determining the exact molecular weight and fragmentation patterns of impurities. This information is crucial for proposing elemental compositions and identifying characteristic fragments that provide clues about the molecule's structure wikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.nonih.govfishersci.ca.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete chemical structure of organic compounds. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms, the number and type of protons and carbons, and their spatial arrangements wikipedia.orgguidetopharmacology.orgfishersci.nofishersci.atnih.govfishersci.caguidetopharmacology.orgnih.gov. Variable temperature NMR (VT-NMR) can be used to study dynamic processes, such as rotamer interconversion, as observed for some this compound degradation products fishersci.no.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, such as carbonyls, hydroxyls, and amines fishersci.caijbpas.com.

These spectroscopic methods, often used in a hyphenated fashion (e.g., LC-NMR, LC-MS-NMR), allow for the unambiguous identification and structural confirmation of even minute quantities of impurities without their isolation in pure form fishersci.atguidetopharmacology.org.

Mechanistic Pathways of Nitrosamine Impurity Formation

The presence of N-nitrosamine impurities in sartan medicines, including this compound, became a significant concern in 2018, leading to widespread recalls atamanchemicals.commims.commassbank.eujkenterprises.com.pk. Nitrosamines are generally formed through the reaction of secondary or tertiary amines with nitrite (B80452) salts under acidic conditions why.gruni.luuni.luhumanjournals.com. This reaction can occur during various stages of the manufacturing process, or from contaminated starting materials, reagents, solvents, or even from recycled materials why.gruni.luhumanjournals.commims.comfishersci.ca.

The contamination of this compound with N-nitrosodimethylamine (NDMA) was largely attributed to specific changes in the manufacturing process adopted by certain API manufacturers, notably Zhejiang Huahai Pharmaceuticals, around 2012 mims.commassbank.eujkenterprises.com.pkwikipedia.orgfishersci.nlamericanelements.com. The primary mechanism for NDMA formation in this compound synthesis involves a combination of factors:

Use of N,N-Dimethylformamide (DMF): During the synthesis of the tetrazole ring, a crucial moiety in this compound's structure, N,N-dimethylformamide (DMF) was introduced as a solvent mims.comwikipedia.orgfishersci.nlamericanelements.comatamanchemicals.comlaballey.comwikidata.orguni.lu.

Degradation of DMF to Dimethylamine (B145610) (DMA): Under the reaction conditions, DMF can degrade to form dimethylamine (DMA), a secondary amine mims.comhumanjournals.comfishersci.nlamericanelements.comatamanchemicals.comlaballey.comwikidata.orguni.lu.

Generation of Nitrous Acid: Sodium azide (B81097) (NaN₃) is typically used for the formation of the tetrazole ring. Excess sodium azide is then quenched with sodium nitrite (NaNO₂) under acidic conditions. This quenching step generates nitrous acid, which acts as a potent nitrosating agent ijbpas.commims.comwhy.gruni.luwikipedia.orgfishersci.nlatamanchemicals.comlaballey.comwikidata.orguni.luatamanchemicals.com.

Reaction of DMA with Nitrous Acid: The newly formed DMA then reacts with the nitrous acid (or a nitrosonium ion, NO⁺, derived from it) to produce NDMA mims.comhumanjournals.comfishersci.nlatamanchemicals.comlaballey.comwikidata.orguni.luatamanchemicals.com.

This unintended side reaction was a direct consequence of the altered synthetic route, highlighting the critical need for thorough risk assessment and process understanding in pharmaceutical manufacturing mims.comlaballey.com. Additionally, other factors such as the presence of residual amines in solvents or reagents, and the use of recycled materials that may already contain nitrosamines, can contribute to NDMA contamination uni.luhumanjournals.commims.com.

Pharmacokinetics and Drug Metabolism Preclinical and Mechanistic Focus

Absorption and Distribution Studies (In Vitro/Preclinical In Vivo)

The absorption and distribution characteristics of valsartan (B143634) have been investigated across different species, providing insights into its uptake mechanisms and systemic disposition.

Passive Diffusion Mechanisms of Absorptionthis compound demonstrates moderate absorption in preclinical models such as rats and marmosets, as well as in humanseuropa.euhres.ca. The absorption rate of this compound can be influenced by intestinal pH, with in vitro studies using Caco-2 cells indicating a decrease in absorption rate as pH increased from 6 to 7.5fabad.org.tr. This suggests a pH-dependent absorption profilefabad.org.tr. Beyond passive diffusion, this compound is recognized as a substrate for specific hepatic uptake transporters, including Organic Anion Transporting Polypeptides (OATP) 1B1 and OATP1B3europa.euresearchgate.netnih.govhpra.iepom.go.id. Furthermore, it is a substrate for the hepatic efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2)europa.euhpra.iepom.go.id. The primary mechanism for this compound's elimination in humans is believed to be hepatic canalicular transport mediated by MRP2europa.eu. In rats, the elimination of this compound via bile was found to be approximately 50% dependent on the presence of canalicular MRP2europa.eu. In vitro studies utilizing human liver tissue corroborate that this compound acts as a substrate for both OATP1B1 and MRP2pom.go.id. Comparative in vitro studies with hepatocytes from rats and humans revealed differences in uptake rates, with rat hepatocytes exhibiting higher uptake (Pdif = 1.21 ± 0.42 µL/mg/min) compared to human hepatocytes (Pdif = 0.724 ± 0.271 µL/mg/min)researchgate.netnih.gov.

Table 1: In Vitro this compound Transport Parameters in Hepatocytes

ParameterRat Hepatocytes (mean ± SD) researchgate.netnih.govHuman Hepatocytes (mean ± SD) researchgate.netnih.gov
Km,u (µM)28.4 ± 3.744.4 ± 14.6
Vmax (pmol/mg/min)1320 ± 180304 ± 85
Pdif (µL/mg/min)1.21 ± 0.420.724 ± 0.271

Plasma Protein Binding Characteristics and Determinants (e.g., Equilibrium Dialysis)this compound demonstrates extensive binding to plasma proteins across various specieseuropa.euhres.cafabad.org.trhpra.iepom.go.idnafdac.gov.nghpra.iehres.canih.govnih.govnih.goveuropa.euresearchgate.netresearchgate.net. In human serum, equilibrium dialysis studies at drug concentrations up to 5 µg/mL showed a high binding percentage of 96%europa.eunih.govresearchgate.net. Similar high binding (85-99%) was observed in plasma from patients following repeated administration of valsartannih.govresearchgate.net. The primary protein responsible for this compound binding is albumin, accounting for approximately 92% of the binding, while binding to alpha 1-acid glycoprotein (B1211001) is lower (22%), and negligible binding occurs with gamma globulinseuropa.eunih.govresearchgate.net. Importantly, in vitro studies confirmed that this compound's binding was not displaced by co-administered drugs such as diclofenac, warfarin, furosemide, and hydrochlorothiazideeuropa.eunih.govresearchgate.net. Preclinical studies also reported high plasma protein binding in marmosets (95-96%), rats (96-98%), dogs (95-97%), and rabbits (90-98%), although lower binding was noted in mice (75-89%)europa.eunih.govresearchgate.net.

Table 2: this compound Plasma Protein Binding Across Species

SpeciesProtein Binding (%) europa.eunih.govresearchgate.netMain Binding Protein (Human) europa.eunih.govresearchgate.net
Human96% (at 0.05-5 µg/mL)Albumin (92%), Alpha 1-acid glycoprotein (22%)
Marmoset95-96%Not specified
Rat96-98%Not specified
Dog95-97%Not specified
Rabbit90-98%Not specified
Mouse75-89%Not specified

Metabolism and Biotransformation Pathways (Mechanistic)

This compound undergoes limited metabolism, with its biotransformation pathways primarily leading to the formation of pharmacologically inactive metabolites.

Identification of Pharmacologically Inactive Metabolitesthis compound is minimally metabolized in the liver, with approximately 20% of the administered dose recovered as metaboliteseuropa.eupom.go.idnafdac.gov.nghpra.iehres.canih.govdrugbank.com. The principal metabolite identified in plasma is a hydroxy metabolite, specifically referred to as valeryl 4-hydroxy this compound (M1)europa.eunafdac.gov.nghpra.iehres.canih.govdrugbank.comjapsonline.comnih.govnih.govresearchgate.net. This metabolite is pharmacologically inactiveeuropa.eunafdac.gov.nghpra.iehres.canih.govdrugbank.comjapsonline.comand accounts for about 9% of the total dosedrugbank.comjapsonline.comnih.govresearchgate.net. Mechanistic studies have shown that valeryl 4-hydroxy this compound (M1) possesses a significantly lower affinity for the AT1 receptor, approximately 200-fold less than that of the parent compound, valsartanjapsonline.com.

Table 3: this compound Metabolites

Metabolite NamePharmacological Activity europa.eunafdac.gov.nghpra.iehres.canih.govdrugbank.comjapsonline.comPercentage of Dose Recovered drugbank.comjapsonline.comnih.govresearchgate.netPrimary Enzyme Responsible drugbank.comnih.govresearchgate.net
Valeryl 4-hydroxy this compound (M1)Inactive~9%CYP2C9

Pharmacokinetic Modeling and Prediction (Preclinical)

Physiologically Based Pharmacokinetic (PBPK) Model Development and Refinement

Physiologically Based Pharmacokinetic (PBPK) models serve as a robust framework for integrating in vitro and in vivo preclinical data to estimate pharmacokinetic (PK) parameters, predict plasma concentration-time profiles, and gain mechanistic insights into a compound's properties. chem960.com this compound has been extensively utilized as a probe substrate for the evaluation and refinement of PBPK models, particularly for compounds whose elimination is significantly influenced by active transport processes. chem960.com

The development of a fully mechanistic PBPK model for this compound aimed to predict its in vivo elimination based on in vitro hepatic uptake-transport data. chem960.com This modeling approach typically involves initial refinement using in vivo and in vitro data from preclinical species, such as rats, before being applied to human in vitro uptake transport data. Software platforms like GastroPlus™ (e.g., GastroPlus™ 8.5, incorporating modules like Advanced Compartmental Absorption and Transit (ACAT™) and PBPKPlus™) have been employed to develop these comprehensive PBPK models for this compound. These models account for both passive diffusion and carrier-mediated transport kinetics within organs such as the liver and kidney.

A significant application of these models includes the prediction of this compound's PK in pediatric populations based on adult studies, demonstrating their utility in extrapolating drug behavior across different age groups. Furthermore, PBPK simulations have been instrumental in assessing the potential impact of OATP1B1 or OATP1B3 inhibition on this compound's plasma profile, providing valuable insights into potential drug-drug interactions at a mechanistic level. chem960.com Notably, studies have shown that the interspecies differences observed in this compound's in vivo elimination rates are accurately reflected by the transport parameters determined in vitro. chem960.com This underscores the predictive power of PBPK models in translating preclinical findings to human pharmacokinetics. chem960.com Researchers like Poirier and colleagues have successfully predicted the transporter-mediated clearance of this compound using permeability-limited hepatic compartments within PBPK models.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies

In Vitro-In Vivo Extrapolation (IVIVE) is a fundamental theoretical methodology employed for the prediction of human hepatic clearance (CLh). this compound serves as an exemplary model compound for IVIVE studies due to its systemic disposition and clearance being significantly dependent on transporter activity.

To facilitate IVIVE for this compound, in vitro uptake experiments have been conducted using plated rat and human hepatocytes, as well as cell lines engineered to overexpress human OATP1B1 and OATP1B3. chem960.com From these in vitro data, mechanistic two-compartment models are utilized to derive crucial active and passive transport parameters, including Michaelis-Menten uptake parameters (Vmax and Km,u) and passive diffusion (Pdif). chem960.com

Research findings indicate a notable difference in the uptake rate of this compound between rat and human hepatocytes, with rat hepatocytes exhibiting a higher uptake rate. chem960.com The specific in vitro transport parameters are detailed in the table below:

Table 1: In Vitro Uptake-Transport Parameters for this compound in Hepatocytes (Interactive data table)

ParameterRat Hepatocytes (Mean ± SD)Human Hepatocytes (Mean ± SD)UnitReference
K(m,u)28.4 ± 3.744.4 ± 14.6µM chem960.com
V(max)1320 ± 180304 ± 85pmol/mg/min chem960.com
P(dif)1.21 ± 0.420.724 ± 0.271µL/mg/min chem960.com

These quantitatively derived in vitro transport parameters are then integrated as input into whole-body PBPK models to predict this compound's in vivo PK profiles and plasma clearances. chem960.com Studies have demonstrated that plasma clearances for both rats and humans can be predicted within a twofold margin relative to predictions based on their respective in vitro data. chem960.com However, to achieve a closer match with observed plasma concentrations and biliary excretion profiles, an additional empirical scaling factor (e.g., 5 or 17.1) may be necessary to adjust the scaled in vitro uptake clearance, highlighting the complexities and ongoing refinements in IVIVE methodologies. chem960.com

The transporter-based IVIVE method for this compound has also proven effective in predicting pediatric PK from adult studies, showcasing its versatility. The field of IVIVE has continuously evolved, incorporating increasingly complex models that integrate multiple processes such as drug metabolism, active transport, and passive diffusion, thereby enhancing the accuracy of clearance predictions. chem960.com A novel approach in IVIVE involves describing passive diffusion in various tissues by scaling the permeability-surface area product (PStc) to tissue cell volumes, with this compound serving as a model compound for this methodology.

Mechanistic Drug Interactions Preclinical/molecular Focus

Transporter-Mediated Interactions

The transport of valsartan (B143634) across biological membranes, particularly in the liver, plays a crucial role in its systemic exposure and elimination.

Preclinical studies have consistently demonstrated that this compound is a substrate for the hepatic uptake transporters Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) and Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) genecards.orggenecards.orggenecards.orggenecards.orgnih.govnih.govnih.govnih.govwikipedia.orglovd.nllovd.nl. Research utilizing transfected cell systems, such as HEK293 cells expressing these transporters, and human liver tissue or cryopreserved hepatocytes, has confirmed significant uptake of this compound mediated by OATP1B1 and OATP1B3 genecards.orggenecards.orggenecards.orgnih.govnih.govnih.govnih.gov.

The relative contribution of each transporter to this compound's hepatic uptake can vary. For instance, one study indicated that OATP1B3 contributed 73% and OATP1B1 contributed 27% to this compound transport, while other estimations in human hepatocytes showed OATP1B1's contribution ranging from 20% to 70% depending on the batch genecards.orggenecards.orgnih.govnih.govgenecards.org. The contribution of OATP2B1 to this compound's hepatic uptake is considered negligible genecards.orgnih.gov.

The role of these uptake transporters is clinically significant, as co-administration of this compound with known inhibitors of OATP1B1, such as rifampin or ciclosporin, can lead to an increase in the systemic exposure to this compound genecards.orgwikipedia.org. Conversely, this compound itself has been shown not to be an inhibitor of OATP1B1 medlineplus.gov.

Table 1: this compound as a Substrate of Hepatic Transporters

TransporterTypeGene NameRole in this compound TransportKey FindingsReferences
OATP1B1UptakeSLCO1B1Substrate for hepatic uptakeThis compound is significantly taken up by OATP1B1-expressing cells; contributes to hepatic uptake, with estimated contribution varying (e.g., 20-70% in human hepatocytes, 27% in one study). genecards.orggenecards.orggenecards.orggenecards.orgnih.govnih.govnih.govnih.govwikipedia.orglovd.nllovd.nlgenecards.org
OATP1B3UptakeSLCO1B3Substrate for hepatic uptakeThis compound is significantly taken up by OATP1B3-expressing cells; contributes to hepatic uptake, with estimated contribution varying (e.g., 73% in one study, similar to OATP1B1 in others). genecards.orggenecards.orggenecards.orggenecards.orgnih.govnih.govnih.govnih.govwikipedia.orglovd.nllovd.nlgenecards.org
MRP2EffluxABCC2Substrate for hepatobiliary eliminationThis compound is a substrate of MRP2; saturable ATP-dependent transport observed in MRP2-expressing membrane vesicles; main elimination mechanism in humans. genecards.orggenecards.orggenecards.orggenecards.orgnih.govnih.govnih.gov

This compound is also identified as a substrate of the hepatic efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2), encoded by the ABCC2 gene genecards.orggenecards.orggenecards.orggenecards.orgnih.govnih.govnih.gov. Studies in rats, including those involving wild-type and transport-deficient strains, have indicated that the hepatobiliary elimination of this compound is approximately 50% dependent on the canalicular anion transporter MRP2 genecards.org. In vitro studies using membrane vesicles expressing human MRP2 have demonstrated saturable ATP-dependent transport of this compound, further supporting its role as an MRP2 substrate genecards.orggenecards.orgnih.gov. This evidence suggests that hepatic canalicular transport by MRP2 is likely the primary elimination mechanism for this compound in humans genecards.org.

The co-administration of this compound with inhibitors of MRP2, such as ritonavir, has the potential to increase the systemic exposure to this compound genecards.orgwikipedia.org. It is important to note that this compound has not been found to interact with P-glycoprotein (P-gp) or bile acid transport genecards.orggenecards.org. Additionally, the sacubitril (B1662468) component (AHU377) of the combination drug sacubitril/valsartan has been shown not to inhibit MRP2 or P-gp transport activity in preclinical studies solvobiotech.com.

This compound as a Substrate of Hepatic Uptake Transporters (e.g., OATP1B1, OATP1B3)

Enzyme Inhibition/Induction Potential (Preclinical)

This compound undergoes minimal metabolism, with its primary elimination pathway being biliary excretion of the unchanged drug genecards.orggenecards.orgsolvobiotech.comlovd.nluniprot.orguniprot.orgnih.govnih.govyeastgenome.orghee.nhs.uk.

While this compound is primarily eliminated unchanged, it undergoes minor metabolism, with the primary metabolite, valeryl 4-hydroxy this compound, accounting for approximately 9% of the administered dose solvobiotech.comnih.govnih.govuniprot.org. In vitro metabolism studies employing recombinant CYP450 enzymes have identified CYP2C9 as the isoenzyme responsible for the formation of this metabolite solvobiotech.comlovd.nlnih.govnih.govhee.nhs.ukuniprot.orgnih.gov.

Preclinical data indicate that this compound marginally inhibits CYP2C9, with a reported Ki value of 135 µmol/L genecards.org. This concentration is considerably higher than therapeutic plasma concentrations of this compound, suggesting that its theoretical potential to alter the CYP-dependent metabolic clearance of co-medications is extremely low genecards.org.

Beyond the minor interaction with CYP2C9, this compound has been shown not to significantly inhibit other major CYP isozymes, including CYP1A2, CYP2A6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 genecards.org. This suggests a very low likelihood of this compound altering the CYP-mediated metabolic clearance of other co-administered medications genecards.org.

Furthermore, preclinical studies in primary human hepatocytes, at concentrations up to 100 µM, have demonstrated that this compound does not induce the expression or catalytic activities of CYP1A2, CYP2B6, CYP2C9, or CYP3A solvobiotech.com. The limited metabolism of this compound by CYP450 enzymes and its lack of significant inhibition or induction potential on these enzymes contribute to a low potential for CYP450-based drug interactions uniprot.orgnih.gov.

Table 2: this compound's Preclinical Enzyme Inhibition/Induction Potential

EnzymeGene NameType of InteractionKey FindingsReferences
CYP2C9CYP2C9Minor InhibitionMarginally inhibited with a Ki value of 135 µmol/L, a concentration beyond the therapeutic range. Responsible for minor 4-hydroxylation of this compound. genecards.orgsolvobiotech.comlovd.nlnih.govnih.govhee.nhs.ukuniprot.orgnih.gov
CYP1A2CYP1A2No Significant InhibitionDid not inhibit to any significant extent. genecards.org
CYP2A6CYP2A6No Significant InhibitionDid not inhibit to any significant extent. genecards.org
CYP2C19CYP2C19No Significant InhibitionDid not inhibit to any significant extent. genecards.org
CYP2D6CYP2D6No Significant InhibitionDid not inhibit to any significant extent. genecards.org
CYP2E1CYP2E1No Significant InhibitionDid not inhibit to any significant extent. genecards.org
CYP3A4CYP3A4No Significant InhibitionDid not inhibit to any significant extent. genecards.org
CYP3A5CYP3A5No Significant InhibitionDid not inhibit to any significant extent. genecards.org
CYP1A2, CYP2B6, CYP2C9, CYP3ACYP1A2, CYP2B6, CYP2C9, CYP3A4, CYP3A5No InductionDid not induce expression or catalytic activities in primary human hepatocytes at concentrations up to 100 µM. solvobiotech.com

Minor Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C9)

Pharmacodynamic Interactions (Mechanistic Pathways)

This compound exerts its primary pharmacodynamic effect by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor uniprot.orgnih.govnih.govuniprot.orggenecards.orgmedlineplus.govlovd.nl. This action directly counteracts the effects of angiotensin II, which include vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, and cardiac stimulation, thereby leading to a reduction in blood pressure uniprot.orgnih.govnih.govuniprot.orggenecards.orglovd.nl. A key mechanistic distinction of this compound from angiotensin-converting enzyme (ACE) inhibitors is that its action is independent of the pathways for angiotensin II synthesis, allowing for a more complete antagonism of angiotensin II activity regardless of its generation pathway nih.govgenecards.orglovd.nl. This compound exhibits a significantly higher affinity (approximately 20,000-fold) for the AT1 receptor compared to the AT2 receptor uniprot.orglovd.nl. The blockade of the AT1 receptor by this compound can lead to increased plasma levels of angiotensin II, which may then stimulate the unblocked AT2 receptor uniprot.orglovd.nl. The primary metabolite of this compound is largely inactive, possessing an affinity for the AT1 receptor that is about 200 times lower than that of this compound itself uniprot.orglovd.nl.

Pharmacodynamic interactions with this compound primarily arise from additive effects on the renin-angiotensin-aldosterone system (RAAS) or related physiological pathways. Concomitant use with other agents that also block the RAAS, such as ACE inhibitors or direct renin inhibitors like aliskiren, can lead to an increased risk of adverse effects such as hypotension, hyperkalemia, and renal dysfunction due to their combined impact on the system genecards.orglovd.nl. Similarly, co-administration with potassium-sparing diuretics, potassium supplements, or salt substitutes containing potassium can elevate the risk of hyperkalemia due to their additive effects on serum potassium levels nih.govuniprot.orggenecards.orglovd.nllovd.nl. Non-steroidal anti-inflammatory drugs (NSAIDs) may increase the risk of kidney problems and can interfere with the blood pressure-lowering effects of this compound nih.govgenecards.org. Additionally, this compound has been observed to increase the concentration of lithium when co-administered genecards.orglovd.nl.

Q & A

Q. How can researchers optimize analytical methods like HPLC for valsartan quantification in pharmaceutical formulations?

Methodological Answer: Utilize Design of Experiments (DOE) to systematically evaluate factors affecting HPLC performance (e.g., mobile phase composition, flow rate, column temperature). For example, a full factorial design can identify interactions between variables, while response surface methodology (e.g., Box-Behnken design) optimizes conditions for this compound detection in nanoparticles or SMEDDS formulations . Validation should include linearity, precision, and recovery studies, as demonstrated in this compound-loaded ethyl cellulose nanoparticles with encapsulation efficiency up to 94.7% .

Q. What statistical approaches are recommended to analyze encapsulation efficiency in this compound nanoparticle formulations?

Methodological Answer: Apply ANOVA with post-hoc tests to evaluate the significance of formulation variables (e.g., polymer concentration, surfactant levels). For instance, linear and quadratic effects of PVA concentration on this compound encapsulation were statistically validated using ANOVA, with optimization achieved by increasing this compound/polymer concentrations and reducing PVA . Response surface plots and desirability functions can further refine parameters to maximize encapsulation efficiency .

Advanced Research Questions

Q. How can meta-analytic frameworks address heterogeneity in observational studies on this compound’s real-world effectiveness?

Methodological Answer: Implement T3 translational research frameworks to standardize methodologies across observational studies. For example, a Belgian program harmonized data collection from 7,043 physicians on 19,533 patients, isolating variables like treatment regimen and patient demographics to explain outcome discrepancies . Sensitivity analyses and subgroup stratification (e.g., by comorbidities or concurrent therapies) enhance comparability, as seen in studies contrasting this compound with ACE inhibitors .

Q. What experimental designs are optimal for developing pH-independent this compound matrix tablets?

Methodological Answer: Adopt Quality by Design (QbD) principles with risk assessment tools (e.g., Fishbone diagrams) to identify critical material attributes (CMAs) like dissolution rate. A Box-Behnken design optimized this compound release profiles by evaluating interactions between excipients, achieving pH-independent dissolution through DOE-predicted models . Validation requires in vitro-in vivo correlation (IVIVC) and stability testing under varied pH conditions .

Q. How can in silico modeling enhance understanding of this compound’s anti-inflammatory and anti-tumor mechanisms?

Methodological Answer: Use molecular docking and heatmap analysis to map this compound’s interactions with biomarkers (e.g., IL-1β, TNFα, TGF-β). Autodock and LigPlot+ software revealed this compound’s inhibition of AT1R pathways, reducing fibrosis and tumor growth in preclinical models . Pair computational findings with in vitro assays (e.g., cytokine quantification) to validate mechanistic hypotheses .

Q. What are the challenges in reconciling contradictory outcomes between RCTs and observational studies on this compound’s cardioprotective effects?

Methodological Answer: Conduct non-inferiority analyses to compare this compound against reference therapies (e.g., captopril in post-MI patients). A retrospective study found no mortality difference between this compound and ACE inhibitors but highlighted improved cardiac function in hybrid regimens . Adjust for confounders (e.g., adherence rates, comorbidities) using propensity score matching in real-world data .

Methodological Guidance for Data Interpretation

Q. How should researchers design studies to evaluate this compound’s pharmacokinetic enhancements via SMEDDS?

Methodological Answer: Employ Box-Behnken designs with 3-factor/3-level models to optimize SMEDDS formulations. A 17-run design identified Labrafil M 2125 CS (oil), Tween 20 (surfactant), and Capryol 90 (co-surfactant) as critical variables, achieving 91.2% dissolution at 15 minutes and 2.6-fold higher AUC in rats compared to powder formulations . Validate using dynamic light scattering for particle size (≤100 nm) and polydispersity index (<0.3) .

Q. What strategies mitigate bias in meta-analyses comparing sacubitril/valsartan with other antihypertensives?

Methodological Answer: Apply PRISMA guidelines with strict inclusion criteria (e.g., RCTs only) and funnel plots to detect publication bias. A 2023 meta-analysis found sacubitril/valsartan superior to olmesartan in BP reduction but emphasized heterogeneity adjustments via random-effects models . Sensitivity analyses should exclude small-sample studies to enhance robustness .

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